molecular formula C21H20N4O4S B2839960 2-(3,4-Dimethoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 903195-03-9

2-(3,4-Dimethoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No. B2839960
CAS RN: 903195-03-9
M. Wt: 424.48
InChI Key: JMWVTYGHSYDLNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C21H20N4O4S and its molecular weight is 424.48. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

Compounds related to 2-(3,4-Dimethoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile have been synthesized and evaluated for their antimicrobial and anti-proliferative properties. For instance, derivatives of 1,3,4-Oxadiazole N-Mannich Bases exhibit broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells (L. H. Al-Wahaibi et al., 2021). Similarly, novel 1,2,4-Triazole Derivatives have shown good or moderate antimicrobial activities against tested microorganisms, emphasizing the potential of these compounds in antimicrobial therapy (H. Bektaş et al., 2007).

Molecular Structure and Interactions

Research on Aripiprazole and its inclusion compounds with Methanol, Ethanol, and Water has provided insight into the molecular structure and preferred conformational forms of this compound, highlighting the significance of hydrogen-bonding capacity through the piperazinyl and dihydrocarbostyril functions (L. Tessler & I. Goldberg, 2006). Another study on Acylation of 2,5-dimethoxycarbonyl[60]fulleropyrrolidine demonstrates the potential for synthesizing multifullerene derivatives, contributing to the understanding of molecular rotations and stereochemistry (S. Zhang et al., 2002).

Solvatochromic Behavior and Synthesis Methodologies

The solvatochromic behavior of D-π-A bithiophene carbonitrile derivatives in different solvents provides valuable information on photophysical properties and the impact of solvent interactions (Asmaa M. Dappour et al., 2019). Moreover, microwave-assisted synthesis methods for hybrid molecules containing penicillanic or cephalosporanic acid moieties have been explored, revealing their biological activities and potential in creating more efficient antimicrobial agents (Serap Başoğlu et al., 2013).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-27-16-6-5-14(12-17(16)28-2)19-23-15(13-22)21(29-19)25-9-7-24(8-10-25)20(26)18-4-3-11-30-18/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWVTYGHSYDLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CS4)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

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